molecular formula C29H36N4O3 B10880073 2-(2,3-dimethylphenoxy)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide

2-(2,3-dimethylphenoxy)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide

Cat. No.: B10880073
M. Wt: 488.6 g/mol
InChI Key: CETRROXWMCBWIG-UHFFFAOYSA-N
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Description

2-(2,3-DIMETHYLPHENOXY)-N’~1~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[321]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ACETOHYDRAZIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2-(2,3-DIMETHYLPHENOXY)-N’~1~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ACETOHYDRAZIDE involves several steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction of 2,3-dimethylphenol with an appropriate halogenated compound to form the phenoxy intermediate.

    Indole Derivative Synthesis: The preparation of the indole derivative through a series of reactions involving the formation of the indole ring and subsequent functionalization.

    Hydrazide Formation: The reaction of the indole derivative with hydrazine to form the hydrazide.

    Final Coupling: The coupling of the phenoxy intermediate with the hydrazide to form the final compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

2-(2,3-DIMETHYLPHENOXY)-N’~1~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ACETOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Condensation: The compound can undergo condensation reactions, forming larger molecules through the elimination of small molecules like water.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,3-DIMETHYLPHENOXY)-N’~1~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ACETOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,3-DIMETHYLPHENOXY)-N’~1~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(2,3-DIMETHYLPHENOXY)-N’~1~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ACETOHYDRAZIDE can be compared with similar compounds, such as:

    2-(2,6-Dimethylphenoxy)-N’-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide: Similar structure but with different substitution patterns on the phenoxy group.

    2-(2,3-Dimethylphenoxy)-1-[(1R,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl]ethan-1-one: Similar core structure but with variations in the functional groups attached.

The uniqueness of 2-(2,3-DIMETHYLPHENOXY)-N’~1~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ACETOHYDRAZIDE lies in its specific combination of functional groups and the resulting properties, which may offer distinct advantages in certain applications.

Properties

Molecular Formula

C29H36N4O3

Molecular Weight

488.6 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]iminoacetamide

InChI

InChI=1S/C29H36N4O3/c1-19-9-8-12-24(20(19)2)36-15-25(34)30-31-26-22-10-6-7-11-23(22)33(27(26)35)18-32-17-29(5)14-21(32)13-28(3,4)16-29/h6-12,21,35H,13-18H2,1-5H3

InChI Key

CETRROXWMCBWIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N=NC2=C(N(C3=CC=CC=C32)CN4CC5(CC4CC(C5)(C)C)C)O)C

Origin of Product

United States

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